Differentiation by Physicochemical Property Space: Lipophilicity (LogP) vs. Closest Available Analogues
Direct head-to-head biological data for CAS 51357-99-4 are absent from the peer-reviewed literature. However, a quantitative physicochemical comparison with its closest commercially available structural analogues reveals a distinct property profile. The target compound has a computed LogP of 4.6, placing it in a higher lipophilicity range compared to halogenated analogues and the reduced alcohol derivative [1][2]. Higher LogP can correlate with improved membrane permeability but also increased metabolic liability and lower aqueous solubility, which is a critical selection factor in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3 / Estimated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem) [1] |
| Comparator Or Baseline | 1) 2-(Naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS 920363-61-7): Estimated LogP ~2.8 . 2) (S)-2-(naphthalen-2-yloxy)-1-p-tolylethanol (CAS 1363158-90-0): Estimated LogP = 4.26 [2]. |
| Quantified Difference | Target compound is more lipophilic than the triazolopyrimidine-piperazine analogue by approximately 1.8 LogP units. It is also more lipophilic than its reduced alcohol analogue by 0.34 LogP units. |
| Conditions | Computational prediction (PubChem XLogP3 and vendor-calculated LogP values). |
Why This Matters
For CNS-targeted programs, a LogP range of 4-5 can be optimal for blood-brain barrier penetration, whereas a multi-nitrogen heterocyclic analogue with a lower LogP may be preferred for peripheral target exposure. This quantitative difference provides a rationale for selecting this specific scaffold over more polar analogues.
- [1] PubChem Compound Summary for CID 362474. National Center for Biotechnology Information. View Source
- [2] Molaid Compound Data for CAS 1363158-90-0. View Source
